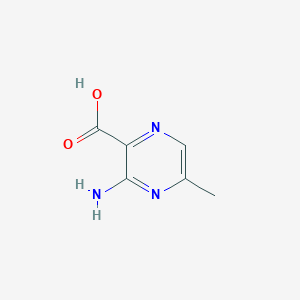

3-Amino-5-methylpyrazine-2-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWIQUHYWDRRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299348 | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-50-8 | |

| Record name | 6761-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Amino 5 Methylpyrazine 2 Carboxylic Acid

Classical and Modern Synthetic Approaches to Pyrazine (B50134) Carboxylic Acids

The construction of the pyrazine ring is a well-trodden path in organic synthesis, with a variety of methods developed over the years. These range from classical condensation reactions to modern metal-catalyzed and green chemistry approaches.

Condensation Reactions and Ring Closure Strategies for Pyrazine Formation

The traditional and most fundamental approach to pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.com This method, while foundational, often requires subsequent oxidation to yield the aromatic pyrazine ring. tandfonline.com A key advantage of this strategy is the ready availability of a wide range of starting materials, allowing for the synthesis of symmetrically and asymmetrically substituted pyrazines. tandfonline.com

Another significant ring closure strategy involves the cyclization of α-amino amides with 1,2-dicarbonyl compounds. tandfonline.com Furthermore, the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides presents an alternative route to the pyrazine precursor, 1,2-dihydropyrazine, which can then be oxidized to the final pyrazine product. tandfonline.com The self-dimerization of α-amino aldehydes, followed by air oxidation, offers a biomimetically inspired route to 2,5-disubstituted pyrazines.

A notable classical approach to pyrazine formation is the reaction of diaminomaleonitrile (B72808) with dicarbonyl compounds, which can lead to the formation of pyrazine-2,3-dicarbonitriles. researchgate.net These can be further modified; for instance, a condensation reaction between diaminomaleonitrile and pyruvic acid, followed by treatment with a chlorinating agent, can yield substituted chloropyrazine dicarbonitriles. researchgate.net

| Starting Materials | Reaction Type | Product Type | Citation |

| 1,2-Dicarbonyl & 1,2-Diaminoethane | Condensation/Oxidation | Pyrazine | tandfonline.com |

| α-Amino acid amides & 1,2-Dicarbonyl | Condensation | Pyrazine derivative | tandfonline.com |

| 2,3-Bis(arylideneamino)-3-cyanoarylamides | Cyclization/Oxidation | 1,2-Dihydropyrazine precursor | tandfonline.com |

| Diaminomaleonitrile & Pyruvic acid | Condensation/Chlorination | Substituted chloropyrazine dicarbonitrile | researchgate.net |

Metal-Catalyzed Synthesis of Pyrazine Derivatives

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrazines are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing carbon-carbon bonds onto the pyrazine scaffold. These reactions typically involve the coupling of a halogenated pyrazine with an organoboron or organotin reagent.

More recently, direct C-H activation has emerged as a powerful strategy. For instance, the palladium-catalyzed direct arylation of a pyrazine N-oxide with a bis-MOM-protected indole (B1671886) has been developed. Manganese pincer complexes have been employed as catalysts for the dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazine derivatives, with water and hydrogen gas as the only byproducts. nih.gov Catalytic systems based on copper-chromium, copper-zinc-chromium, and silver have also been patented for the synthesis of pyrazines from diamines and diols. researchgate.net

| Catalyst | Reactants | Reaction Type | Key Feature | Citation |

| Palladium | Halogenated pyrazine, Organoboron/Organotin | Suzuki/Stille Coupling | C-C bond formation | |

| Manganese Pincer Complex | 2-Amino alcohols | Dehydrogenative Coupling | Forms 2,5-substituted pyrazines | nih.gov |

| Copper-Chromium | Diamines, Epoxides/Diols | Condensation | Versatile for various pyrazines | researchgate.net |

| Palladium | Piperazines | Dehydrogenation | High yield of pyrazines | researchgate.net |

Green Chemistry Approaches to Pyrazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazines, aiming to develop more environmentally benign and efficient methods. google.comtandfonline.comgoogle.com One such approach involves a one-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines using potassium tert-butoxide (t-BuOK) at room temperature. google.com This method avoids the need for harsh catalysts or high temperatures. google.com

Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and higher yields. mdpi.com For instance, the aminodehalogenation of chloropyrazines can be efficiently carried out using microwave irradiation. researchgate.net Other green approaches focus on the use of safer solvents, such as water or ionic liquids, and the development of solventless reaction conditions. nih.gov

| Method | Key Features | Advantages | Citations |

| t-BuOK mediated synthesis | One-pot, room temperature | Environmentally benign, cost-effective | google.com |

| Microwave-assisted synthesis | Shorter reaction times, higher yields | Efficiency, reduced energy consumption | researchgate.netmdpi.com |

| Use of green solvents | Water, ionic liquids | Reduced toxicity and environmental impact | nih.gov |

| Solventless reactions | Ball milling | Clean reactions, simple workup | nih.gov |

Alternative Synthesis Routes for Pyrazine Scaffolds

Beyond the more common methods, several alternative strategies for constructing the pyrazine ring have been reported. One such route is the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which initially forms a 1,2-dihydropyrazine intermediate. tandfonline.com Another approach involves the reaction of α-azido ketones with ammonia (B1221849), followed by cyclization and oxidation. The reaction of α-hydroxy ketones and 1,2-diamines via a tandem oxidation process catalyzed by manganese dioxide (MnO2) has also been explored, although yields can be moderate. researchgate.net

Specific Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid and Related Analogues

The synthesis of the target compound, this compound, and its close analogues often involves multi-step sequences starting from readily available precursors.

Synthesis through Substituted Pyrazine-2-carboxylic Acids and Coupling Reagents

A common strategy for preparing derivatives of this compound involves the use of the parent acid as a starting material. For instance, various N-substituted 3-aminopyrazine-2-carboxamides can be synthesized from 3-aminopyrazine-2-carboxylic acid. nih.gov One method involves a two-step process: first, a Fisher esterification of the carboxylic acid with methanol (B129727) in the presence of sulfuric acid to form the methyl ester. nih.gov This is followed by aminolysis of the ester with a suitable amine, often facilitated by microwave irradiation. nih.gov

Alternatively, coupling agents can be employed to directly form the amide bond. A widely used coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form an imidazolide (B1226674) intermediate that readily reacts with an amine. nih.gov Another effective coupling reagent is propylphosphonic anhydride (B1165640) (T3P), which facilitates the amidation of substituted pyrazine-2-carboxylic acids, including 3-amino pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid, with various amines in the presence of a base like diisopropylethylamine (DIPEA). chemicalbook.com

A reported synthesis of 3-hydroxy-5-methylpyrazine-2-carboxylic acid starts with the reaction of methylglyoxal (B44143) and 2-amino malonamide (B141969) in an alkaline solution to generate 3-hydroxy-5-methylpyrazine-2-carboxamide. tandfonline.com This intermediate is then hydrolyzed to the corresponding carboxylic acid. tandfonline.com While not a direct synthesis of the 3-amino derivative, this route highlights a plausible pathway where a subsequent amination step could be envisioned.

A thesis has described an improved synthesis of 3-aminopyrazine-2-carboxylic acid starting from methylcyanacetate and urea, which undergoes cyclization, nitrosation, reduction, and ring-opening reactions. google.com

| Starting Material | Reagents | Intermediate/Product | Key Transformation | Citation |

| 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄; then Amine, MW | N-substituted 3-aminopyrazine-2-carboxamide (B1665363) | Esterification followed by aminolysis | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | CDI; then Amine, MW | N-substituted 3-aminopyrazine-2-carboxamide | Amide bond formation via imidazolide | nih.gov |

| Substituted pyrazine-2-carboxylic acid | T3P, Amine, DIPEA | Pyrazine-2-carboxylic acid derivative | Amide bond formation | chemicalbook.com |

| Methylglyoxal, 2-Amino malonamide | NaOH; then H₂SO₄ | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | Cyclization and hydrolysis | tandfonline.com |

| Methylcyanacetate, Urea | Multiple steps | 3-Aminopyrazine-2-carboxylic acid | Cyclization, nitrosation, reduction, ring-opening | google.com |

Advanced Synthetic Transformations and Functional Group Interconversions

Transformations of the Amino Group (e.g., Acylation, Alkylation)

The amino group at the 3-position of the pyrazine ring offers another site for synthetic modification, allowing for the introduction of various substituents through reactions such as acylation and alkylation. These transformations can significantly alter the biological and physical properties of the parent molecule.

Acylation: The N-acylation of the 3-amino group introduces an amide functionality, which can be crucial for biological activity and for creating more complex structures. General methods for the acylation of aromatic amines can be applied. This typically involves reacting the aminopyrazine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. For instance, acylation can be achieved by treating the amine with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. google.com Another approach involves the use of coupling agents, similar to those used in amidation of the carboxylic acid, to facilitate the reaction between the amino group and a carboxylic acid. While specific examples for the N-acylation of this compound are not detailed in the searched literature, the general principles of amine acylation are applicable.

The following table outlines general conditions for acylation and alkylation of amino groups that could be applicable to this compound.

| Transformation | General Reagent(s) | General Product | General Conditions |

| N-Acylation | Acyl chloride, Pyridine | N-Acyl-3-aminopyrazine derivative | Inert solvent, room temperature or gentle heating |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., HOBt/DCC) | N-Acyl-3-aminopyrazine derivative | Aprotic solvent, room temperature |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-aminopyrazine derivative | Aprotic solvent, heating |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-aminopyrazine derivative | Acidic or neutral conditions, room temperature |

Coordination Chemistry and Metal Complexation of 3 Amino 5 Methylpyrazine 2 Carboxylic Acid

Ligand Properties of Pyrazine (B50134) Carboxylic Acids

Pyrazine-2-carboxylic acid and its derivatives are well-recognized for their ability to act as effective chelating agents in coordination chemistry. Their structural framework, featuring a nitrogen-containing heterocyclic ring and a carboxylic acid group in close proximity, allows for the formation of stable metallacycles.

Chelating Capabilities via Nitrogen and Carboxylate Oxygen Atoms

The primary mode of coordination for pyrazine carboxylic acids involves a bidentate chelation to a metal center through one of the nitrogen atoms of the pyrazine ring and an oxygen atom from the adjacent carboxylate group. This arrangement forms a stable five-membered ring with the metal ion.

Spectroscopic studies of related compounds, such as 3-aminopyrazine-2-carboxylic acid, support this coordination mode. In the formation of metal complexes, shifts in the infrared (IR) absorption bands corresponding to the carboxylic group and the C=N vibrations of the pyrazine ring indicate the involvement of both moieties in the coordination sphere. nih.govresearchgate.net

The crystal structure of a magnesium complex with the parent ligand, 3-aminopyrazine-2-carboxylic acid, confirms this chelation. In the complex [Mg(C₅H₄N₃O₂)₂(H₂O)₂]·H₂O, the ligand coordinates to the Mg(II) center through the heterocyclic nitrogen atom and one of the carboxylate oxygen atoms, demonstrating its classic bidentate chelating behavior.

Influence of Amino and Methyl Substituents on Coordination Modes

The substituents on the pyrazine ring, namely the amino and methyl groups, can significantly influence the electronic properties and steric environment of the 3-amino-5-methylpyrazine-2-carboxylic acid ligand, thereby affecting its coordination behavior.

The amino group at the 3-position is an electron-donating group. This property increases the electron density on the pyrazine ring, which can enhance the Lewis basicity of the ring nitrogen atoms, potentially strengthening the metal-ligand bond. While the amino group itself can be a coordination site, in the context of pyrazine-2-carboxylic acids, chelation involving the ring nitrogen and the carboxylate is generally favored. rsc.org The amino group's primary role is often electronic, though it can participate in intermolecular hydrogen bonding, which stabilizes the crystal lattice of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazine-based ligands is typically straightforward, and a suite of analytical techniques is employed to confirm the structure and properties of the resulting compounds.

Preparation of Transition Metal Complexes

Transition metal complexes of pyrazine carboxylic acid derivatives are generally prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. Based on procedures for the closely related 3-aminopyrazine-2-carboxylic acid, a common method involves dissolving the ligand in a solvent like ethanol or a methanol-water mixture and adding a solution of the transition metal salt (e.g., chlorides, sulfates, or acetates). researchgate.netscispace.com The reaction mixture is often stirred and may require heating under reflux to facilitate the complex formation. scispace.com The resulting metal complex, which may precipitate upon cooling or solvent evaporation, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. researchgate.net

Characterization Techniques for Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to determine their structure, stoichiometry, and physicochemical properties.

| Technique | Purpose and Key Findings |

| Elemental Analysis | Determines the empirical formula of the complex by quantifying the percentage of C, H, and N, which helps in establishing the metal-to-ligand ratio. uobaghdad.edu.iq |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand. A shift in the stretching frequency of the C=O group of the carboxylic acid to a lower wavenumber and changes in the pyrazine ring vibrations upon complexation confirm the involvement of both the carboxylate oxygen and a ring nitrogen in bonding to the metal. nih.govresearchgate.net The N-H stretching vibrations of the amino group are also monitored to see if it participates in coordination or hydrogen bonding. nanoient.org |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal ion. The spectra of the complexes typically show shifts in the ligand-centered absorption bands and the appearance of new bands corresponding to d-d transitions for transition metals. rsc.org |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra are used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation. nanoient.org For paramagnetic complexes, NMR can still yield structural information, although the signals may be broadened. rsc.org |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the oxidation state and spin state of the central metal ion, and provides insight into the geometry of the complex (e.g., octahedral vs. tetrahedral). researchgate.net |

| X-ray Diffraction | Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the complex, including precise bond lengths, bond angles, coordination geometry, and details of intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov |

Structural Analysis of Metal-Ligand Interactions

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise details of metal-ligand interactions. While no crystal structure for a complex of this compound is publicly available, the structure of the magnesium complex of the parent ligand, 3-aminopyrazine-2-carboxylic acid (L), provides a clear model for the expected coordination.

In the complex [Mg(L)₂(H₂O)₂]·(H₂O), the Mg(II) ion is six-coordinate, exhibiting a distorted octahedral geometry. The coordination sphere is composed of two bidentate 3-aminopyrazine-2-carboxylate ligands and two water molecules. Each ligand chelates the magnesium ion through one of the pyrazine ring nitrogen atoms and the adjacent carboxylate oxygen atom. The remaining two coordination sites are occupied by water molecules. The supramolecular structure is further stabilized by extensive hydrogen bonding involving the coordinated and lattice water molecules, the non-coordinating carboxylate oxygen atom, and the amino group, as well as by π-π stacking interactions between the pyrazine rings of adjacent molecules.

Table of Structural Data for [Mg(C₅H₄N₃O₂)₂(H₂O)₂]·(H₂O)

| Parameter | Description | Value |

| Coordination Geometry | Geometry around Mg(II) | Distorted Octahedron |

| Coordination Environment | Donor atoms bonded to Mg(II) | N₂O₄ |

| Bond Length (Å) | Mg-O (carboxylate) | 2.058 |

| Bond Length (Å) | Mg-O (water) | 2.067 |

| Bond Length (Å) | Mg-N (pyrazine) | 2.221 |

| Bond Angle (°) | O(carboxylate)-Mg-N(pyrazine) | 76.2 |

This structural analysis highlights the typical bidentate chelating nature of this class of ligands and the common adoption of an octahedral geometry by the metal center, a framework that would be anticipated for complexes of this compound as well.

Crystallographic Studies of this compound Complexes

The ligand, 3-amino-2-pyrazinecarboxylic acid, acts as a bidentate chelating agent, coordinating to the magnesium ion through the nitrogen atom of the pyrazine ring and one of the oxygen atoms of the carboxylate group. The remaining coordination sites on the magnesium ion are occupied by two water molecules. This coordination mode highlights the versatility of aminopyrazine carboxylic acids in forming stable complexes with metal ions. The crystal structure of this magnesium(II) complex reveals a one-dimensional chain structure formed through hydrogen bonds and π-π stacking interactions.

Below is a table summarizing the crystallographic data for the [Mg(C₅H₄N₃O₂)₂(H₂O)₂]·(H₂O) complex:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂MgN₆O₇ |

| Crystal System | Orthorhombic |

| Space Group | P-1 |

| a (nm) | 2.9288(6) |

| b (nm) | 0.82286(16) |

| c (nm) | 1.2132(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (nm³) | 2.9238(10) |

| Z | 8 |

Data for [Mg(L)₂(H₂O)₂]·(H₂O) where L= 3-amino-2-pyrazinecarboxylic acid.

Hydrogen Bonding Networks and Supramolecular Assemblies in Coordination Polymers

Hydrogen bonding plays a pivotal role in the solid-state structures of coordination polymers, directing the assembly of individual complex units into higher-dimensional networks. In the case of metal complexes involving ligands like this compound, the presence of amino and carboxylic acid groups, along with coordinated water molecules, provides ample opportunities for the formation of extensive hydrogen bonding networks.

In the aforementioned magnesium(II) complex of 3-amino-2-pyrazinecarboxylic acid, the molecules are interconnected by hydrogen bonds to form a one-dimensional chain structure. These interactions involve the coordinated water molecules, the uncoordinated oxygen atom of the carboxylate group, and the amino group of the ligand. The intricate network of hydrogen bonds contributes significantly to the stability of the crystal lattice.

The formation of supramolecular assemblies is a common feature in the crystal structures of pyrazine carboxylic acids and their derivatives. These assemblies are directed by specific and recurring hydrogen bonding patterns, often referred to as supramolecular synthons. For instance, the carboxylic acid-pyridine supramolecular synthon, which consists of an O-H···N hydrogen bond between the carboxylic acid and the pyrazine nitrogen, and a C-H···O interaction, is a robust feature in the crystal structures of many pyrazine monocarboxylic acids.

The following table details the hydrogen bond geometries in the [Mg(C₅H₄N₃O₂)₂(H₂O)₂]·(H₂O) complex, illustrating the extensive network of these interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(1W)-H(1WA)···O(2) | 0.85 | 2.01 | 2.849 | 169.9 |

| O(1W)-H(1WB)···O(4) | 0.85 | 1.96 | 2.798 | 168.9 |

| N(3)-H(3A)···O(1W) | 0.86 | 2.23 | 3.033 | 155.8 |

| N(3)-H(3B)···O(3) | 0.86 | 2.11 | 2.956 | 167.9 |

Data for [Mg(L)₂(H₂O)₂]·(H₂O) where L= 3-amino-2-pyrazinecarboxylic acid.

Influence of Metal Ion on Coordination Geometry and Ligand Conformation

While specific comparative studies on a series of metal complexes with this compound are limited, general principles of coordination chemistry allow for predictions. For example, first-row transition metals like Mn(II), Fe(II), Co(II), and Ni(II) commonly form octahedral complexes, similar to the Mg(II) complex discussed. In contrast, Cu(II) is known for its Jahn-Teller distortion, which often leads to tetragonally distorted octahedral or square planar geometries. Larger ions, such as those of the lanthanide series, can accommodate higher coordination numbers.

The coordination of the ligand to different metal centers can also influence the conformation of the this compound ligand itself. The planarity of the pyrazine ring can be distorted upon coordination, and the orientation of the carboxylate group relative to the ring can vary. These subtle changes in ligand conformation can have significant consequences for the packing of the complexes in the solid state and the nature of the resulting supramolecular architecture.

A study on various transition metal complexes of 3-aminopyrazine-2-carboxylic acid reported the synthesis of complexes with Mo(V), W(VI), U(VI), Ru(II), Rh(III), Pd(II), Pt(II), Ag(I), and Ir(III), indicating the ligand's ability to coordinate to a wide range of metal centers. researchgate.net The resulting complexes exhibited different stoichiometries and proposed geometries, further highlighting the influence of the metal ion. researchgate.net

The following table provides a hypothetical comparison of expected coordination geometries for different metal ions with this compound based on common coordination preferences.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Mg(II) | 6 | Octahedral |

| Mn(II) | 6 | Octahedral |

| Fe(II)/(III) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

In-depth Computational Analysis of this compound Not Found in Published Literature

Following a comprehensive search of scientific databases and peer-reviewed journals, the specific computational and theoretical studies required to construct a detailed article on This compound , as per the requested outline, could not be located.

While the compound itself is documented in chemical databases such as PubChem (CID 279233), there appears to be a lack of published research focusing on its specific quantum chemical properties. The requested analyses—including Density Functional Theory (DFT) studies on its molecular and electronic structure, Hartree-Fock ab initio calculations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (HOMO-LUMO) analysis, and theoretical vibrational spectroscopy correlations—are not available for this specific molecule in the public domain.

Detailed computational studies have been published for structurally similar compounds, such as 3-aminopyrazine-2-carboxylic acid (the analogue without the 5-methyl group) and various amides of pyrazine-2-carboxylic acid. These studies utilize the same theoretical methods specified in the request, confirming the feasibility and scientific interest in such analyses for this class of molecules. However, the data from these related compounds cannot be substituted, as the presence of the methyl group at the 5-position would significantly alter the electronic and structural properties, making any such extrapolation scientifically inaccurate.

Without accessible research findings, data tables, and specific theoretical predictions for this compound, generating a scientifically accurate and informative article that adheres to the provided outline is not possible. An article cannot be created without verifiable source data to support the detailed sections and subsections requested.

Computational Chemistry and Theoretical Studies on 3 Amino 5 Methylpyrazine 2 Carboxylic Acid

Spectroscopic Analysis and Theoretical Correlations

NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of compounds like 3-Amino-5-methylpyrazine-2-carboxylic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a comparative study on the related compound, 3-amino-2-pyrazinecarboxylic acid, researchers recorded ¹H and ¹³C NMR spectra to understand its structural characteristics. nanoient.orgnanoient.org For such molecules, theoretical chemical shifts are often calculated using the gauge-independent atomic orbital (GIAO) method, which applies quantum chemical principles to predict the NMR spectral data. nanoient.orgnanoient.org These calculated values are then compared with experimental data to confirm the molecular structure. The analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each proton and carbon in the pyrazine (B50134) ring and its substituents. For this compound, the key signals would correspond to the proton on the pyrazine ring, the protons of the amino group, and the protons of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This table is illustrative, based on typical values for similar pyrazine structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Ring H | ~8.0-8.5 | Singleton, deshielded by electronegative nitrogen atoms. |

| ¹H | -CH₃ | ~2.5-2.7 | Singleton, attached to the aromatic ring. |

| ¹H | -NH₂ | ~5.0-7.0 | Broad singlet, chemical shift can be variable. |

| ¹H | -COOH | ~10.0-13.0 | Broad singlet, characteristic of a carboxylic acid proton. |

| ¹³C | C=O | ~165-170 | Carboxylic acid carbon. |

| ¹³C | C-NH₂ | ~150-155 | Carbon attached to the amino group. |

| ¹³C | C-COOH | ~140-145 | Carbon attached to the carboxylic acid group. |

| ¹³C | C-CH₃ | ~148-152 | Carbon attached to the methyl group. |

| ¹³C | Ring CH | ~130-135 | The sole carbon atom bonded to a hydrogen on the ring. |

| ¹³C | -CH₃ | ~20-25 | Methyl group carbon. |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula, C₆H₇N₃O₂, which corresponds to a molecular weight of approximately 153.14 g/mol . nih.govsigmaaldrich.com The technique is also used to characterize derivatives, such as hydrazones synthesized from 5-methylpyrazine-2-carboxylic acid, where it confirms the successful transformation and purity of the final products. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would typically undergo fragmentation at its substituent groups, leading to characteristic mass-to-charge (m/z) peaks.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound Note: This table represents a theoretical fragmentation pattern. The relative intensities of the fragments can vary depending on the ionization method.

| m/z Value | Proposed Fragment | Loss From Parent Ion |

|---|---|---|

| 153 | [M]⁺ | - |

| 136 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 108 | [M - COOH]⁺ | Loss of the carboxyl group |

| 93 | [M - COOH - CH₃]⁺ | Loss of carboxyl and methyl radical |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Approaches to SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. Computational approaches are widely used to analyze and predict the SAR of pyrazine derivatives. These studies involve systematically modifying the core structure of this compound—such as altering the substituents at the C3, C5, and C2 positions—and evaluating the effect of these changes on a specific biological target. nih.govnih.gov

For instance, SAR studies on pyrazine-based compounds have shown that the nature of the substituents significantly influences their therapeutic potential. nih.gov Key factors often examined include:

Electronic Effects : The addition of electron-withdrawing or electron-donating groups can alter the electronic distribution of the pyrazine ring, affecting its ability to interact with protein targets. mdpi.com

Steric Effects : The size and shape of substituents can impact how well the molecule fits into a receptor's binding pocket. SAR studies have shown that even small changes, like substituting a methyl group, can lead to significant differences in activity. nih.gov

Lipophilicity : Modifying the molecule to be more or less lipid-soluble can affect its absorption, distribution, and ability to cross cell membranes.

Computational SAR analysis often involves creating a library of virtual derivatives and predicting their activity, guiding synthetic efforts toward more promising candidates. researchgate.net

QSAR Model Development for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazine derivatives, QSAR models are developed to predict activities such as antiviral or anticancer effects. nih.gov

The development of a QSAR model involves several key steps:

A dataset of compounds with known biological activities is compiled.

A variety of molecular descriptors (physicochemical, topological, electronic) are calculated for each compound.

Statistical methods are used to build a regression model that correlates the descriptors with the observed activity.

These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR), with methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being common in 3D-QSAR. nih.gov A validated QSAR model can be highly predictive and is used for the virtual screening of large compound libraries to identify new potential lead structures. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, charge distribution |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

| Lipophilicity | LogP | Hydrophobicity/hydrophilicity |

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For derivatives of this compound, docking studies are crucial for visualizing and understanding the specific interactions that drive biological activity. nih.govnih.gov

These studies can reveal key ligand-protein interactions, such as:

Hydrogen Bonds : The amino and carboxylic acid groups of the molecule are potent hydrogen bond donors and acceptors, often forming critical interactions with amino acid residues in the protein's active site. distantreader.org

Hydrophobic Interactions : The pyrazine ring and methyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking : The aromatic pyrazine ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking. nih.gov

For example, in a study of pyrazine conjugates as potential antivirals, molecular docking was used to investigate their binding to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov Similarly, derivatives have been docked into the ATP-binding site of fibroblast growth factor receptor (FGFR) to explore their potential as anticancer agents. nih.gov These docking simulations provide insights into the binding mode and can explain the results of SAR studies, helping to design more potent and selective inhibitors. uran.uamdpi.com

Conformational Analysis and Flexibility of the Pyrazine Scaffold

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be obtained through rotation about single bonds. The pyrazine scaffold itself is a rigid, aromatic ring. X-ray crystallography studies of the related 3-aminopyrazine-2-carboxylic acid show that the molecule is virtually planar. nih.gov This planarity is reinforced by an extensive network of hydrogen bonds in the crystalline state. nih.gov

However, the substituent groups—amino, methyl, and carboxylic acid—have rotational freedom around their bonds to the pyrazine ring. Computational conformational analysis can explore the energy landscape of these rotations to identify the most stable, low-energy conformations. Understanding the conformational preferences of this compound is vital, as the specific 3D shape it adopts is what allows it to fit into a protein's binding site. The flexibility of the carboxylic acid and amino groups can be particularly important for establishing optimal interactions with a biological target.

Applications and Advanced Research Directions of 3 Amino 5 Methylpyrazine 2 Carboxylic Acid Derivatives

Medicinal Chemistry and Pharmaceutical Research

The pyrazine (B50134) nucleus is a well-established pharmacophore in drug discovery, and derivatives of 3-amino-5-methylpyrazine-2-carboxylic acid are no exception. nih.govtandfonline.com The versatility of this scaffold allows for the synthesis of compounds with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. nih.govresearchgate.netmdpi.com The strategic modification of the carboxylic acid, amino group, and the pyrazine ring itself has led to the generation of libraries of compounds with tailored biological activities.

Development of Therapeutic Agents Based on Pyrazine Scaffolds

The development of therapeutic agents based on pyrazine scaffolds is a dynamic area of medicinal chemistry. The pyrazine ring is a key component in several clinically used drugs, highlighting its importance in drug design. nih.gov Derivatives of this compound are being explored for their potential to yield novel therapeutic agents. Research has shown that modifications to the pyrazine core can lead to compounds with potent and selective biological activities. For instance, the synthesis of various pyrazine derivatives and pyrazinamide (B1679903) analogs has been undertaken to discover new drugs that are more active against Mycobacterium tuberculosis as well as other mycobacteria. nih.gov

The exploration of pyrazine carboxamides has revealed their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The chemical structure, consisting of a pyrazine ring substituted with a carboxylic acid group and an amide moiety, allows for diverse modifications to enhance therapeutic effects. ontosight.ai The ongoing research in this area aims to develop new drugs for treating a range of diseases, including cancer and infectious diseases. ontosight.ai

Antimycobacterial Activities and Mechanisms of Action

Derivatives of this compound have shown significant promise as antimycobacterial agents. This is largely inspired by the action of pyrazinamide (PZA), a first-line antituberculosis drug, which is structurally related. nih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. nih.govdigitellinc.com POA is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis. nih.gov

Research into pyrazinoic acid analogs has demonstrated that substitutions on the pyrazine ring can enhance antimycobacterial potency. digitellinc.com Specifically, 3- and 5-position alkylamino-POA analogs have been found to be 5 to 10-fold more potent as anti-TB agents compared to POA. digitellinc.com A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The most active compound against Mycobacterium tuberculosis H37Rv was found to be 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov

Furthermore, a series of pyrazinoic acid esters have been shown to have substantially better activity than pyrazinamide against susceptible isolates of Mycobacterium tuberculosis and also show activity against pyrazinamide-resistant isolates. nih.gov

Below is a data table summarizing the antimycobacterial activity of selected pyrazine derivatives.

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | nih.gov |

| Pyrazinoic acid n-octyl ester | Mycobacterium tuberculosis | - | asm.org |

| Pyrazine thiocarboxamide | Mycobacterium tuberculosis | - | asm.org |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition | nih.gov |

Note: A specific MIC value for Pyrazinoic acid n-octyl ester and Pyrazine thiocarboxamide was not provided in the source, but they were noted as being bacteriocidal.

Antioxidant Properties and Free Radical Scavenging Activity

Pyrazine derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govmdpi.com A study on novel pyrazine-2-carboxylic acid derivatives of piperazines evaluated their antioxidant activity using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) methods. researchgate.net Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone exhibited good antioxidant activity. researchgate.net

The free radical scavenging activity of resveratrol (B1683913), a well-known antioxidant, has been a benchmark for comparison. Some pyrazine-based resveratrol derivatives have been synthesized and have shown promising results. nih.gov The search for new antioxidants is crucial in combating oxidative stress, which is implicated in various diseases.

The table below presents the antioxidant activity of a selected pyrazine derivative.

| Compound | Assay Method | Antioxidant Activity | Reference |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | ABTS & DPPH | Good | researchgate.net |

Potential as Antiviral Agents

The pyrazine scaffold is also a promising framework for the development of antiviral agents. researchgate.net A number of pyrazine derivatives have been synthesized and screened for their antiviral properties against various viruses. For instance, new pyrazine conjugates have been developed and have shown significant potency against SARS-CoV-2. nih.gov Some of these conjugates exhibited better antiviral activity and selectivity indexes than the reference drug Favipiravir. nih.gov

Another study reported on the antiviral activity of a pyrazino-pyrazine derivative, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine, which showed in vitro activity against measles, some influenza viruses, herpes simplex, and vaccinia viruses. karger.com

The following table summarizes the antiviral activity of select pyrazine derivatives.

| Compound | Target Virus | Activity | Reference |

| Pyrazine-triazole conjugates (5d-g) | SARS-CoV-2 | Significant potency | nih.gov |

| (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide (12i) | SARS-CoV-2 | IC50 = 0.3638 mM | nih.gov |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine | Measles, Influenza, Herpes simplex, Vaccinia | In vitro antiviral activity | karger.com |

Anticancer Research and Cytotoxic Activities

Derivatives of this compound are being actively investigated for their potential as anticancer agents. nih.govtandfonline.com The pyrazine ring is a key structural motif in many compounds with cytotoxic activity against various cancer cell lines. ontosight.airesearchgate.net For instance, pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds showed moderate cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549, MCF-7, and HT-29 cell lines, respectively. scispace.com

In another study, newly synthesized indenoquinoxaline and pyrazine derivatives were screened for their cytotoxic effects against MCF-7 and A549 cell lines, with some compounds exhibiting potent activity. researchgate.net Furthermore, a series of novel pyrazoline derivatives have been evaluated for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). srrjournals.com

The table below presents the cytotoxic activities of various pyrazine derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Pyrazinoic acid derivative (P16) | A549 | 6.11 | scispace.com |

| Pyrazinoic acid derivative (P16) | MCF-7 | 10.64 | scispace.com |

| Pyrazinoic acid derivative (P16) | HT-29 | 14.92 | scispace.com |

| Indenoquinoxaline and pyrazine derivative (Compound 11) | MCF-7 | 5.4 | researchgate.net |

| Indenoquinoxaline and pyrazine derivative (Compound 11) | A549 | 4.3 | researchgate.net |

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | Various | Active and acceptable cytotoxic agent | nih.gov |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (Compound 17) | HepG2 | - | mdpi.com |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound 20) | HepG2 | 41.4 | mdpi.com |

Note: A specific IC50 value for Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride was not provided, but it was described as an active cytotoxic agent. For compound 17, cytotoxicity was evaluated but a specific IC50 was not stated in the provided context.

Anti-inflammatory Applications

The anti-inflammatory potential of pyrazine derivatives is another significant area of research. nih.govtandfonline.com Certain pyrazine compounds have been shown to possess anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. researchgate.net For example, a paeonol (B1678282) derivative containing a pyrazine structure showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.gov

The development of novel non-steroidal anti-inflammatory agents (NSAIDs) is an ongoing effort in medicinal chemistry, and pyrazole (B372694) and pyrazoline derivatives, which share some structural similarities with pyrazines in being nitrogen-containing heterocycles, have been clinically applied as anti-inflammatory agents. nih.gov This suggests that the pyrazine scaffold holds promise for similar applications.

The table below highlights the anti-inflammatory activity of a pyrazine-containing compound.

| Compound | Assay | Activity | Reference |

| Paeonol derivative with pyrazine structure | Inhibition of LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 μM | nih.gov |

Antifungal Properties

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated for their potential as antifungal agents. Studies on a series of N-substituted 3-aminopyrazine-2-carboxamides revealed marginal but notable antifungal activity across different structural subtypes, including benzyl (B1604629), alkyl, and phenyl derivatives. nih.gov The activity was most prominent against fungal strains such as Trichophyton interdigitale and Candida albicans. nih.govnih.gov

Interestingly, the structure of the substituent on the carboxamide nitrogen plays a significant role in determining the antifungal efficacy. For instance, within a series of alkyl derivatives, those with an odd number of carbon atoms in the alkyl chain exhibited greater activity against T. interdigitale than those with an even number of carbons. nih.gov While the potency of these specific derivatives did not surpass that of established antifungal drugs, the findings underscore the potential of the 3-aminopyrazine-2-carboxamide scaffold as a template for the design of new antifungal compounds. nih.gov Broader research into pyrazinecarboxamides has also shown some promising, albeit modest, activity against other fungi like Trichophyton mentagrophytes. mdpi.com The collective data suggests that further structural optimization could lead to the development of more potent antifungal agents based on this chemical framework.

| Derivative Subtype | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Benzyl Derivatives | Trichophyton interdigitale | Marginal Activity | nih.gov |

| Alkyl Derivatives (Odd Carbon Chain) | Trichophyton interdigitale | Higher Activity (MIC = 250 µM) | nih.gov |

| Alkyl Derivatives (Even Carbon Chain) | Trichophyton interdigitale | Lower Activity (MIC = 500 µM) | nih.gov |

| Phenyl Derivatives | Candida albicans | Limited Activity | nih.gov |

Role in Drug Development and Design of Novel Biologically Active Molecules

The this compound scaffold is a cornerstone in the design of novel therapeutic agents, leveraging the pyrazine core's proven track record in medicinal chemistry. mdpi.comontosight.ai Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line drug for tuberculosis, highlighting the significance of this chemical class. nih.gov The development of derivatives from 3-aminopyrazine-2-carboxylic acid is a key strategy in the quest for new drugs to combat various diseases.

A significant area of research is in oncology. Recently, derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). acs.orgnih.gov FGFRs are considered crucial oncogenic drivers, and their inhibition is a promising strategy for cancer therapy. acs.orgnih.gov Specific derivatives have demonstrated pan-FGFR inhibition at submicromolar levels and have shown potent antitumor activity in cancer cell lines with FGFR abnormalities. acs.orgnih.gov These findings position this compound derivatives as promising candidates for further drug discovery in oncology. acs.orgnih.gov

Furthermore, the structural similarities of aminopyrazine derivatives to adenosine (B11128) have been exploited to design inhibitors of essential enzymes. For example, compounds based on the 3-aminopyrazine-2-carboxamide scaffold have been developed as ATP-competitive inhibitors of mycobacterial prolyl-tRNA synthetase, showing high activity against various mycobacterial strains. mdpi.com This demonstrates the utility of this scaffold in developing novel antimycobacterial agents. The versatility of the pyrazine ring allows it to serve as a platform for creating molecules with a wide range of biological activities, including potential antiviral and anti-inflammatory properties. ontosight.airjpbcs.com

Catalysis and Material Science Applications

Beyond pharmacology, the unique electronic and structural features of this compound and its derivatives make them valuable components in the fields of catalysis and material science. The presence of multiple coordination sites—the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxyl group—allows these molecules to act as versatile ligands for metal ions.

Use as Ligands in Catalytic Systems

The ability of pyrazine carboxylic acids to coordinate with metal ions is fundamental to their application in catalysis. These molecules can act as ligands, forming stable complexes with transition metals that can function as catalysts. The electronic properties of the pyrazine ring can be tuned by substituents, which in turn influences the catalytic activity of the resulting metal complex.

While research on the catalytic applications of transition metal complexes of 3-aminopyrazine-2-carboxylic acid is an emerging area, the foundational work of synthesizing and characterizing these complexes has been established. researchgate.net Relatedly, a metal-organic framework constructed from Fe(II), Ag(I), and 2-pyrazinecarboxylic acid has demonstrated size-selective Lewis acid catalysis, showcasing the potential of pyrazine-based ligands in creating catalytically active materials. acs.org The pyrazine moiety can facilitate electron transfer processes and stabilize catalytic intermediates, making these ligands attractive for a range of catalytic reactions.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable coordination geometry of pyrazine derivatives makes them excellent building blocks for these materials. researchgate.net this compound, with its multiple binding sites, can bridge metal centers to form one-, two-, or three-dimensional networks. nih.govnih.gov

The structure of the final framework can be influenced by factors such as the choice of metal ion and the reaction conditions. nih.gov For example, pyrazine has been used in conjunction with flexible dicarboxylates to construct cobalt(II) coordination polymers with architectures ranging from 1D chains to 3D networks. nih.gov The pyrazine ligand often acts as a rigid, linear bridge, while the carboxylate group provides additional coordination points. The resulting MOFs can exhibit porosity, making them suitable for applications in gas storage and separation. rsc.org The amino and methyl groups on the pyrazine ring can also be used to functionalize the pores of the MOF, imparting specific chemical properties.

Potential in Polymer Chemistry

The incorporation of pyrazine units into polymer backbones is an expanding area of research aimed at creating materials with novel thermal, electronic, and mechanical properties. The aromatic and electron-deficient nature of the pyrazine ring can enhance the thermal stability and influence the optoelectronic properties of polymers.

Biobased polyesters containing dimethylpyrazine dipropionic acid have been successfully synthesized. acs.org The inclusion of the pyrazine ring resulted in polymers with glass transition temperatures higher than purely aliphatic polyesters but lower than aromatic ones, demonstrating that the pyrazine unit can be used to tune the thermal properties of materials. acs.org Furthermore, pyrazine-based polymers, such as poly(hexaazatrinaphthalene) (PHATN), have been investigated as high-performance cathode materials for fast-charging batteries, where the electron-deficient pyrazine sites act as redox centers. osti.gov Pyrazinacene conjugated polymers also represent a class of n-type polymers with potential applications in organic electronics. rsc.org

Photoluminescence Properties of Pyrazine-Based Hybrid Structures

Pyrazine derivatives are valuable ligands for the construction of photoluminescent materials. When coordinated to metal ions, particularly d¹⁰ metals like Cu(I) and Ag(I), the resulting complexes and coordination polymers can exhibit strong luminescence. The photophysical properties are often a result of charge-transfer transitions between the metal and the pyrazine ligand or intraligand transitions. acs.org

Studies on silver(I) coordination polymers with pyrazine, methylpyrazine, and aminopyrazine have shown that these complexes are strongly luminescent in the solid state at room temperature. acs.org The nature of the substituent on the pyrazine ring can influence the emissive excited state. For instance, complexes with pyrazine and methylpyrazine exhibit a triplet charge-transfer excited state, while an aminopyrazine complex shows an intraligand excited state. acs.org Additionally, pyrazine-functionalized linkers have been incorporated into MOFs to enhance the energy transfer from the linker to the metal cluster, significantly increasing the emission intensity for applications in luminescence sensing. acs.org Zinc(II) coordination polymers based on pyrazine-2,3-dicarboxylic acid have also been shown to display strong blue emission at room temperature. researchgate.net

| Area | Specific Application/Research Focus | Key Findings/Potential | Relevant Compounds |

|---|---|---|---|

| Medicinal Chemistry | Antifungal Properties | Marginal activity against various fungi; scaffold for new antifungal agents. | N-substituted 3-aminopyrazine-2-carboxamides |

| Drug Development | Potent inhibitors of FGFRs for cancer therapy; antimycobacterial agents. | 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | |

| Material Science | Catalysis | Formation of catalytically active metal complexes; potential for Lewis acid catalysis. | Transition metal complexes of 3-aminopyrazine-2-carboxylic acid |

| Coordination Polymers/MOFs | Versatile building blocks for 1D, 2D, and 3D frameworks with porous structures. | Metal complexes with pyrazine and carboxylic acid functionalities | |

| Polymer Chemistry | Enhances thermal stability and provides redox activity in polymers for electronics and batteries. | Pyrazine-containing polyesters and conjugated polymers | |

| Photoluminescence | Creation of strongly luminescent coordination polymers for sensing and lighting. | Ag(I), Cu(I), and Zn(II) complexes with pyrazine derivatives |

Emerging Research Areas and Future Perspectives

The landscape of medicinal chemistry is continually advancing, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. This section explores the emerging research directions and future outlook for this class of compounds, focusing on innovative synthesis, advanced analytical techniques, computational design, biological pathway investigation, and sustainable production methods.

Exploration of Novel Derivatizations and Hybrid Structures

The functional core of this compound provides a versatile platform for chemical modification. Current research is heavily invested in creating novel derivatives, particularly through the formation of amide bonds, to explore new chemical space and biological activities.

One prominent area of investigation involves the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. mdpi.comnih.gov Researchers have successfully synthesized a range of these derivatives by reacting the parent acid with various alkylamines, anilines, and benzylamines. mdpi.comnih.gov These studies often compare different synthetic strategies to optimize reaction yields and purity. For instance, two common methods are employed:

Procedure A: A two-step process involving a Fisher esterification of the carboxylic acid followed by aminolysis of the resulting methyl ester with the desired amine, often facilitated by microwave irradiation. nih.gov

Procedure B: A one-step process where the carboxylic acid is directly activated with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of the amine. mdpi.comnih.gov

Comparative studies have shown that Procedure B, utilizing a direct coupling agent, consistently provides higher yields for a majority of benzyl derivatives, establishing it as a more efficient route for amide formation. mdpi.com

| Derivative Type | Synthesis Procedure A Yield (%) | Synthesis Procedure B Yield (%) |

| 3-Amino-N-benzylpyrazine-2-carboxamide | 29 | 75 |

| 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | 27 | 91 |

| 3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide | 45 | 79 |

This table presents a comparison of synthesis yields for select N-benzyl derivatives of 3-aminopyrazine-2-carboxamide, demonstrating the general superiority of the direct coupling method (Procedure B) over the esterification-aminolysis route (Procedure A). Data sourced from mdpi.com.

Future work in this area is directed toward creating hybrid molecules, where the pyrazine core is combined with other pharmacologically active moieties. This strategy aims to develop multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or novel mechanisms of action.

Advanced Spectroscopic Techniques for Structural Elucidation

Accurate structural determination is fundamental to understanding the chemical properties and biological activity of novel derivatives. Research on 3-aminopyrazine-2-carboxylic acid and its analogs heavily relies on a combination of advanced spectroscopic methods and computational analysis for unambiguous structural elucidation. nanoient.orgnanoient.org

Key techniques employed include:

FTIR and FT-Raman Spectroscopy: These vibrational spectroscopy methods are used to identify functional groups and confirm the molecular structure. Experimental spectra are often compared with theoretical frequencies calculated using Density Functional Theory (DFT) to achieve a precise assignment of vibrational bands. nanoient.orgnanoient.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms. Calculated chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method provide a powerful tool for validating experimental data. nanoient.orgnanoient.org

UV-Visible Spectroscopy: This technique is used to study the electronic properties of the molecules. Time-dependent DFT (TD-DFT) calculations are employed to analyze electronic transitions and determine properties like the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and charge transfer characteristics. nanoient.orgnanoient.org

Computational Analyses: Beyond spectral prediction, computational methods like Natural Bond Orbital (NBO) analysis are used to investigate molecular stability, bond strength, and hyperconjugative interactions. nanoient.org Potential Energy Distribution (PED) analysis is also used for a detailed interpretation of vibrational spectra. nanoient.orgnanoient.org

| Technique | Application in Structural Elucidation | Computational Method |

| FTIR/FT-Raman | Identification of functional groups and vibrational modes. | Density Functional Theory (DFT), Potential Energy Distribution (PED) |

| ¹H and ¹³C NMR | Determination of atomic connectivity and chemical environment. | Gauge-Independent Atomic Orbital (GIAO) |

| UV-Visible | Analysis of electronic transitions and properties (HOMO-LUMO). | Time-Dependent DFT (TD-DFT) |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition. | N/A |

This table summarizes the advanced spectroscopic and computational techniques used for the comprehensive structural characterization of 3-aminopyrazine-2-carboxylic acid derivatives. Data sourced from nanoient.orgnanoient.org.

Computational Drug Design and De Novo Synthesis

Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design and prediction of the biological activity of new compounds before their synthesis. For derivatives of 3-aminopyrazine-2-carboxylic acid, molecular docking is a key computational technique used to explore potential therapeutic applications. researchgate.netnih.gov

Molecular docking studies simulate the interaction between a ligand (the pyrazine derivative) and a biological target, typically a protein or enzyme. This process predicts the preferred binding orientation and affinity of the compound within the target's active site. researchgate.net For example, pyrazine-2-carboxylic acid derivatives have been docked against the Mycobacterium tuberculosis InhA protein, a crucial enzyme in mycobacterial cell wall synthesis, to evaluate their potential as anti-tuberculosis agents. researchgate.net Similarly, derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy, through screening and docking studies. nih.gov

The results from these computational studies, such as binding energies and specific molecular interactions (e.g., hydrogen bonds), guide the de novo synthesis of the most promising candidates. researchgate.netnih.gov This synergy between computational prediction and chemical synthesis accelerates the discovery of potent and selective inhibitors for various therapeutic targets.

| Target Protein | Therapeutic Area | Key Finding from Docking Study |

| FGFR2 | Oncology | Identification of a pan-FGFR inhibitor (18i) with a favorable binding mode within the receptor's active site. nih.gov |

| M. tuberculosis InhA | Infectious Disease | A synthesized derivative (1c) showed the lowest rerank score, suggesting strong potential binding and inhibitory activity. researchgate.net |

This table highlights examples of computational drug design applied to pyrazine derivatives, showing the target protein, the associated disease area, and the key insights gained from molecular docking simulations. Data sourced from researchgate.netnih.gov.

Investigation of Undiscovered Biological Pathways

While pyrazine derivatives are known to possess a broad spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—a significant area of future research lies in uncovering the novel biological pathways through which these effects are mediated. ontosight.aiontosight.ainih.gov

Recent studies have begun to elucidate specific mechanisms. For instance, the identification of 3-aminopyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors has opened a new avenue for cancer therapy. nih.gov This research demonstrated that these compounds block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov The pyrazine scaffold is also present in several clinically approved drugs that act on diverse targets, such as the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir, underscoring the versatility of this heterocycle in interacting with various biological systems. mdpi.com

Future investigations will likely focus on:

Target Deconvolution: Using chemoproteomics and other advanced techniques to identify the direct molecular targets of biologically active pyrazine derivatives.

Pathway Analysis: Employing transcriptomics and metabolomics to understand how these compounds modulate cellular signaling networks.

Exploring New Therapeutic Areas: Leveraging the known broad-spectrum activity to investigate potential applications in neurodegenerative diseases, metabolic disorders, and parasitic infections. nih.govmdpi.com

The discovery that pyrazinamide, a first-line anti-tubercular drug, is a prodrug converted to pyrazinoic acid, which disrupts membrane potential in mycobacteria, serves as a key example of how a deeper understanding of a pyrazine derivative's mechanism can reveal unique biological interactions. mdpi.comnih.gov

Sustainable Synthesis and Green Chemistry Innovations for Production

With increasing emphasis on environmental responsibility, the development of sustainable and green synthetic methods for producing pyrazine derivatives is a critical research frontier. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant chemical waste. rsc.org

Innovations in green chemistry are being actively explored to create more efficient and environmentally benign production processes. tandfonline.comresearchgate.net Key areas of development include:

One-Pot Synthesis: Designing reaction sequences where multiple steps are carried out in a single reactor without isolating intermediates. This approach saves time, reduces solvent use, and minimizes waste. researchgate.nettandfonline.com Environmentally benign one-pot methods for preparing pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines have been successfully developed. tandfonline.com

Biocatalysis: Utilizing enzymes as catalysts offers high selectivity and operates under mild conditions (e.g., lower temperatures and aqueous solvents). For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a greener solvent, achieving high yields in short reaction times. rsc.orgrsc.org

Continuous-Flow Systems: Moving from batch processing to continuous-flow systems can improve efficiency, safety, and scalability while reducing waste. A continuous-flow system for the biocatalytic synthesis of pyrazinamide derivatives has been demonstrated to be highly effective. rsc.org

| Synthesis Method | Key Features | Advantages |

| Traditional Synthesis | Often involves multi-step reactions with harsh reagents (e.g., thionyl chloride) and hazardous solvents (e.g., DMF). rsc.org | Well-established procedures. |

| One-Pot Synthesis | Combines multiple reaction steps into a single operation. tandfonline.com | Reduced solvent usage, lower cost, simplified process. tandfonline.comtandfonline.com |

| Biocatalytic Synthesis | Uses enzymes (e.g., lipases) as catalysts in greener solvents. rsc.orgrsc.org | High selectivity, mild reaction conditions, biodegradable catalyst, reduced toxic by-products. rsc.org |

This table compares traditional synthesis methods for pyrazine amides with emerging green chemistry innovations, highlighting the environmental and efficiency benefits of the newer approaches. Data sourced from rsc.orgtandfonline.comtandfonline.comrsc.org.

Conclusion

Summary of Key Research Findings and Contributions

Research into 3-Amino-5-methylpyrazine-2-carboxylic acid has solidified its position as a valuable heterocyclic building block in synthetic organic chemistry. The primary contribution of this compound lies in its role as a key precursor, most notably in the synthesis of important pharmaceutical agents. Investigations have detailed its use in creating more complex molecules through reactions targeting its carboxylic acid and amino functional groups. For instance, its application as a crucial intermediate in the synthesis of the antidiabetic drug Glipizide is well-documented. google.comgoogle.comnih.gov Synthetic methodologies have been developed to produce this intermediate, often involving the coupling of 5-methylpyrazine-2-carboxylic acid with other molecules, followed by further functional group transformations. google.comgoogle.com

Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on the closely related compound 3-amino-2-pyrazinecarboxylic acid, providing a foundational understanding of the vibrational characteristics of this class of molecules. nanoient.orgnanoient.org These analyses, supported by density functional theory (DFT) calculations, offer a detailed interpretation of the molecular structure and vibrational modes, which is crucial for characterization and quality control in synthetic applications. nanoient.org Furthermore, research has demonstrated the utility of pyrazine-2-carboxylic acid derivatives in creating novel compounds with potential bioactivity, highlighting the versatility of the pyrazine (B50134) scaffold. rjpbcs.com

Significance of this compound in Contemporary Chemical and Pharmaceutical Research

The significance of this compound in the current research landscape is intrinsically linked to the importance of the pyrazine core in medicinal chemistry. Pyrazine rings are privileged structures found in numerous biologically active compounds. This specific acid derivative serves as a readily available and versatile starting material for constructing more elaborate molecules with desired therapeutic properties.

Its most prominent role is as an essential intermediate in the manufacturing of Glipizide, a second-generation sulfonylurea drug widely used to treat type 2 diabetes mellitus. nih.gov The ability to efficiently synthesize this intermediate is critical for the production of this important medication. google.comgoogle.com Beyond this established application, the compound is a valuable tool for medicinal chemists exploring new therapeutic agents. The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the generation of libraries of novel pyrazine derivatives. These derivatives can be screened for a wide range of biological activities, as demonstrated by studies on similar pyrazine structures that have shown potential antioxidant and antimicrobial properties. rjpbcs.com

Outlook for Future Research Trajectories

Future research involving this compound is likely to advance in several key directions. A primary focus will continue to be the optimization of its synthesis and its application in the production of existing pharmaceuticals like Glipizide, aiming for more efficient, cost-effective, and environmentally benign manufacturing processes. google.com

A significant area of growth will be the exploration of this compound as a scaffold for new drug discovery initiatives. Researchers will likely utilize its reactive sites to synthesize novel derivatives and investigate their potential as anticancer, antiviral, or anti-inflammatory agents, among other therapeutic areas. The structural similarity to other biologically active pyrazines suggests a high potential for discovering new lead compounds.

Furthermore, there is an opportunity for expanded material science applications. The coordination chemistry of related pyrazine carboxylic acids has been explored to create metal-organic frameworks (MOFs) with unique structural properties. sigmaaldrich.com Future work could investigate the potential of this compound to form novel MOFs with interesting catalytic, sorption, or photoluminescent properties, thereby broadening its utility beyond the pharmaceutical realm. Advanced spectroscopic and computational studies will continue to be vital in characterizing these new molecules and predicting their properties. nanoient.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for obtaining 3-Amino-5-methylpyrazine-2-carboxylic acid with high purity?

- Methodology : Synthesis typically involves multi-step organic reactions, starting from pyrazine derivatives. For example, condensation reactions with methylamine precursors followed by carboxylation. Optimization of reaction conditions (temperature, solvent, catalysts) is critical. Purification via column chromatography or recrystallization ensures high purity, as impurities can hinder downstream applications .

- Data Consideration : Monitor reaction progress using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., amino group at δ 6.5–7.0 ppm, carboxylic acid at δ 12–13 ppm) and carbon backbone .

- IR : Peaks at ~3400 cm (N-H stretch) and ~1700 cm (C=O stretch) confirm functional groups.

- X-ray Diffraction : Resolves hydrogen-bonding networks (intramolecular N-H···O interactions), which influence crystallinity .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

- Methodology : The compound exhibits limited aqueous solubility due to its aromatic ring and hydrogen-bonding capacity. Solubility can be enhanced using polar aprotic solvents (DMSO, DMF) or pH adjustment (deprotonation of the carboxylic acid group in basic conditions). Micellar solubilization with surfactants is an alternative for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology : Density Functional Theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking predicts interactions with biological targets (e.g., enzymes). For example, the amino group’s lone pair may coordinate metal ions in metalloenzyme inhibitors .